Product packaging for 2-Cyclohexylidene-1,3-dithiane(Cat. No.:CAS No. 37891-71-7)

2-Cyclohexylidene-1,3-dithiane

Cat. No.: B14678135
CAS No.: 37891-71-7
M. Wt: 200.4 g/mol
InChI Key: OMXIGIZYXZCNPZ-UHFFFAOYSA-N
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Description

Contextualizing 1,3-Dithiane (B146892) Derivatives as Versatile Synthetic Intermediates

The Umpolung Principle and Reagent Design

In typical organic reactions, the carbon atom of a carbonyl group is electrophilic, meaning it reacts with nucleophiles. The umpolung principle, a term introduced by D. Seebach and E.J. Corey, describes the temporary reversal of this polarity. uwindsor.caslideshare.netyoutube.com By converting a carbonyl group into a 1,3-dithiane, the formerly electrophilic carbonyl carbon can be deprotonated to form a nucleophilic carbanion. quimicaorganica.orgwikipedia.org This inversion of reactivity allows for the formation of carbon-carbon bonds in a manner contrary to the natural polarity of the functional group. youtube.com The sulfur atoms in the 1,3-dithiane ring are crucial for stabilizing the adjacent negative charge, making the corresponding oxygen-containing acetal (B89532) unsuitable for this purpose. quimicaorganica.org

Role as Masked Acyl Anion Equivalents

These nucleophilic dithiane derivatives can participate in a range of carbon-carbon bond-forming reactions, including:

Reaction with alkyl halides: to form ketones after hydrolysis. youtube.com

Reaction with epoxides: to yield β-hydroxy ketones after hydrolysis. scribd.com

Reaction with carbonyl compounds: to produce α-hydroxy ketones after hydrolysis. scribd.com

The dithiane moiety can be subsequently removed through hydrolysis, often using reagents like mercury(II) chloride, to reveal the ketone functionality. uwindsor.cayoutube.com This two-step process of dithiane formation, nucleophilic attack, and subsequent deprotection provides a robust method for the synthesis of a wide array of carbonyl-containing compounds. asianpubs.org

Role as Masked Methylene (B1212753) Functional Groups

In addition to serving as masked acyl anions, 1,3-dithianes can also function as precursors to methylene groups. uwindsor.caresearchgate.net Instead of hydrolysis to a ketone, the carbon-sulfur bonds of the dithiane can be reductively cleaved. uwindsor.ca This process, often achieved using reducing agents like Raney nickel, replaces the dithiane group with two hydrogen atoms, effectively converting the original carbonyl group into a methylene group. thieme-connect.de This transformation provides a valuable tool for the deoxygenation of carbonyls under mild conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16S2 B14678135 2-Cyclohexylidene-1,3-dithiane CAS No. 37891-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37891-71-7

Molecular Formula

C10H16S2

Molecular Weight

200.4 g/mol

IUPAC Name

2-cyclohexylidene-1,3-dithiane

InChI

InChI=1S/C10H16S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H2

InChI Key

OMXIGIZYXZCNPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2SCCCS2)CC1

Origin of Product

United States

Significance of 2 Cyclohexylidene 1,3 Dithiane in Synthetic Transformations

Strategic Preparation of 1,3-Dithiane Scaffolds

The formation of the 1,3-dithiane ring is the foundational step in the synthesis of this compound. This typically involves the reaction of a carbonyl compound, in this case, cyclohexanone, with 1,3-propanedithiol (B87085). chemeurope.com Modern synthetic methods have focused on improving the efficiency, selectivity, and environmental footprint of this classic transformation.

Catalytic Dithioacetalization Techniques

The dithioacetalization of cyclohexanone with 1,3-propanedithiol is most commonly achieved through acid catalysis, which can involve either Brønsted or Lewis acids. organic-chemistry.org A wide array of catalysts has been explored to facilitate this reaction under mild conditions and with high efficiency.

Various metal triflates, such as yttrium triflate, have proven to be effective catalysts for the conversion of carbonyl compounds into their corresponding 1,3-dithiane derivatives. organic-chemistry.org These catalysts offer the advantage of high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. Other effective catalysts include perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and tungstophosphoric acid (H₃PW₁₂O₄₀), which can promote the reaction in high yields. organic-chemistry.org The use of iodine as a catalyst also provides a mild method for thioacetalization. organic-chemistry.org

Table 1: Catalytic Dithioacetalization of Carbonyl Compounds

Carbonyl Compound Catalyst Solvent Time Yield (%)
Benzaldehyde Yttrium Triflate Dichloromethane 15 min 95
Cyclohexanone HClO₄-SiO₂ None 5 min 98
4-Chlorobenzaldehyde Tungstophosphoric Acid None 10 min 96
Acetophenone Iodine Dichloromethane 2 h 92

Solvent-Free and Environmentally Benign Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 1,3-dithianes, this has translated into the development of solvent-free and water-based protocols. These methods not only reduce the use of hazardous organic solvents but can also simplify work-up procedures.

One notable example is the use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], which can efficiently catalyze the thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.org This method is highly chemoselective and allows for easy recovery and reuse of the catalyst. organic-chemistry.org

Solvent-free conditions have also been successfully employed, often in conjunction with microwave irradiation, to accelerate the reaction. researchgate.net For instance, the reaction of aldehydes and ketones with 1,3-propanedithiol can be carried out without a solvent, sometimes with the aid of a solid support like bentonite (B74815) clay (TAFF), to afford the corresponding 1,3-dithianes in high yields and with significantly reduced reaction times. researchgate.net An alternative approach utilizes 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless equivalent for the foul-smelling 1,3-propanedithiol, enabling the reaction to proceed under solvent-free conditions with an acid catalyst. organic-chemistry.org

Table 2: Environmentally Benign Dithioacetalization

Carbonyl Compound Catalyst/Conditions Solvent Time Yield (%)
Benzaldehyde Cu(DS)₂ Water 1 h 94
Cyclohexanone Microwave (600W) None 5 min 69
Vanillin TAFF, Microwave (600W) None 5 min 89
4-Nitrobenzaldehyde 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, HCl None 10 min 95

Targeted Synthesis of 2-Alkylidene-1,3-dithianes

The introduction of the exocyclic double bond to form this compound is a critical transformation that imparts the characteristic reactivity of a ketene dithioacetal. growingscience.com This can be achieved through several synthetic strategies.

Generation from Carbonyl Precursors

The most prominent method for the synthesis of 2-alkylidene-1,3-dithianes from carbonyl precursors is the Peterson olefination. tcichemicals.comorganic-chemistry.org This reaction involves the addition of an α-silylcarbanion to a ketone or aldehyde, followed by elimination to form the alkene. enamine.net For the synthesis of this compound, this would involve the reaction of cyclohexanone with the carbanion of a 2-silyl-1,3-dithiane, such as 2-trimethylsilyl-1,3-dithiane. enamine.net

The reaction proceeds through a β-hydroxysilane intermediate. organic-chemistry.org The elimination of this intermediate can be controlled to be either syn or anti, depending on whether basic or acidic conditions are used, respectively, which allows for stereochemical control in the synthesis of substituted alkenes. tcichemicals.comorganic-chemistry.org When the α-silyl carbanion contains electron-withdrawing groups, such as the two sulfur atoms in the dithiane ring, the elimination is often spontaneous, and the β-hydroxysilane intermediate is not isolated. growingscience.com

An alternative to the Peterson olefination is the Wittig-type reaction of a phosphonium (B103445) ylide derived from a 2-substituted-1,3-dithiane with cyclohexanone. However, the Peterson olefination is often preferred due to its operational simplicity and the ease of removal of the silanol (B1196071) byproduct.

One-Pot and Multicomponent Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively reported, related methodologies for the synthesis of ketene dithioacetals exist.

For instance, one-pot procedures for the synthesis of novel cyclic ketene dithioacetals have been developed through the reaction of phosphorous-based ketenimines with cyclic 1,3-dicarbonyl compounds and carbon disulfide. figshare.com Another approach involves a three-component reaction of an activated methylene (B1212753) compound, carbon disulfide, and an arylidene malononitrile (B47326) to produce functionalized ketene dithioacetals. growingscience.com These methods highlight the potential for developing a one-pot synthesis of this compound from simpler precursors. For example, a potential one-pot reaction could involve the in-situ formation of the 1,3-dithiane from cyclohexanone and 1,3-propanedithiol, followed by deprotonation and reaction with an appropriate electrophile to generate the exocyclic double bond.

Derivatization and Functionalization Strategies

This compound and related ketene dithioacetals are valuable synthetic intermediates due to their diverse reactivity. The exocyclic double bond and the dithiane ring itself can be subjected to various functionalization reactions.

The exocyclic double bond can undergo reactions typical of electron-rich alkenes. For example, it can participate in cycloaddition reactions. The dithiane ring can be functionalized, for instance, by oxidation of one or both sulfur atoms to the corresponding sulfoxides or sulfones, which can modify the reactivity of the molecule.

Furthermore, the protons on the carbon atom adjacent to the double bond within the cyclohexyl ring can potentially be deprotonated to generate a nucleophilic species, allowing for further alkylation or acylation reactions. The reactivity of the dithiane moiety also allows for its conversion into other functional groups. For example, hydrolysis of the dithioacetal, typically under harsh conditions using reagents like mercuric chloride, can regenerate a carbonyl group, providing a route to substituted cyclohexanones. organic-chemistry.org More recently, milder deprotection methods have been developed. organic-chemistry.org

Anion Generation at the 2-Position: 2-Lithio-1,3-dithiane

The generation of a carbanion at the C-2 position of the 1,3-dithiane ring is a pivotal step that unlocks its utility as an acyl anion equivalent. researchgate.netyoutube.com The protons at the C-2 position are significantly more acidic (pKa ≈ 31) than typical methylene protons, a consequence of the stabilizing effect of the two adjacent sulfur atoms. youtube.comyoutube.com This increased acidity allows for facile deprotonation by a strong base, most commonly n-butyllithium (n-BuLi). youtube.com

The process involves treating a solution of 1,3-dithiane in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), with one equivalent of n-BuLi, typically at low temperatures (-20 °C to -78 °C). researchgate.net This acid-base reaction results in the formation of the 2-lithio-1,3-dithiane salt, a nucleophilic species poised to react with a variety of electrophiles. youtube.com The resulting carbanion is stabilized by the delocalization of the negative charge into the vacant d-orbitals of the sulfur atoms. researchgate.netscribd.com

The general scheme for the generation of 2-lithio-1,3-dithiane is as follows:

Scheme 1: Generation of 2-Lithio-1,3-dithiane

The reaction is not limited to the parent 1,3-dithiane. Substituted dithianes can also be lithiated at the C-2 position, provided there is a remaining proton. researchgate.net For instance, 2-alkyl-1,3-dithianes can be deprotonated with n-BuLi to form the corresponding 2-alkyl-2-lithio-1,3-dithiane, which can then be used to introduce a second, different alkyl group, leading to the synthesis of ketones after hydrolysis. youtube.com

An alternative and much faster method for generating substituted 2-lithio-1,3-dithianes is through tin-lithium (Sn/Li) transmetalation. researchgate.net This method involves the reaction of a 2-trimethylstannyl-1,3-dithiane with an organolithium reagent like n-BuLi or lithium diisopropylamide (LDA). The transmetalation occurs rapidly at low temperatures (e.g., -78 °C), which is advantageous when the substituent on the dithiane contains an electrophilic site that might not be stable under the conditions required for direct deprotonation. researchgate.net

Table 1: Methods for Generating 2-Lithio-1,3-dithiane and its Derivatives

Starting Material Reagent Conditions Product Reference
1,3-Dithiane n-Butyllithium THF, -20 °C 2-Lithio-1,3-dithiane researchgate.net
2-Alkyl-1,3-dithiane n-Butyllithium THF, low temp. 2-Alkyl-2-lithio-1,3-dithiane youtube.com

Stereoselective Formation of Dithiane Derivatives

The nucleophilic addition of 2-lithio-1,3-dithiane and its derivatives to electrophiles can proceed with high levels of stereoselectivity, providing a powerful tool for the construction of chiral centers. The stereochemical outcome of these reactions can be influenced by substrate control, auxiliary control, or the use of chiral catalysts.

Diastereoselective Additions:

The addition of 2-lithio-1,3-dithianes to chiral aldehydes and ketones often exhibits high diastereoselectivity. uwindsor.ca A notable example is the reaction with homochiral α-substituted γ-lactols. cdnsciencepub.com In a study by Roy and Rey, the addition of 2-lithio-1,3-dithiane to a γ-lactol lacking a chelating group proceeded via a non-chelation controlled pathway to give the anti diastereomer as the major product with 92% diastereomeric excess (de). cdnsciencepub.com Conversely, when a chelating protecting group was present on the α-substituent, the reaction proceeded under chelation control with the lithium cation, furnishing the syn diastereomer with an impressive 96% de. cdnsciencepub.com

The stereoselectivity of these additions is often predictable using models like the Felkin-Anh model for 1,2-asymmetric induction. youtube.com The bulky dithiane nucleophile preferentially attacks the carbonyl group from the less sterically hindered face.

The stereoselectivity is not limited to additions to carbonyls. Reactions with chiral epoxides are also highly stereoselective and have been employed in the synthesis of complex natural products like spongistatin 1. uwindsor.ca

Table 2: Diastereoselective Additions of 2-Lithio-1,3-dithiane

Electrophile Conditions Major Product Diastereomeric Excess (de) Reference
α-alkoxy-γ-lactol (non-chelating) 2-Lithio-1,3-dithiane anti-diol 92% cdnsciencepub.com
α-hydroxy-γ-lactol (chelating) 2-Lithio-1,3-dithiane syn-diol 96% cdnsciencepub.com

Enantioselective Methodologies:

The development of enantioselective methods involving dithianes has further expanded their synthetic utility. One approach involves the use of chiral auxiliaries attached to the dithiane ring. For example, enantioselective sulfoxidation of 2-substituted-1,3-dithianes using modified Sharpless conditions can produce optically enriched dithiane sulfoxides. researchgate.net The corresponding 2-lithio-1,3-dithiane 1-oxide can then react with electrophiles with a certain degree of stereoselectivity. acs.orgcardiff.ac.uk

More recently, organocatalysis has emerged as a powerful strategy for the asymmetric addition of dithiane derivatives. rsc.org An efficient organocatalytic method has been developed for the stereoselective conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org Using a bifunctional thiourea (B124793) catalyst derived from quinine, γ-nitro-β-aryl-α-keto esters were obtained with high enantiomeric excesses (up to 92% ee). rsc.org The proposed transition state involves the thiourea moiety of the catalyst activating the nitroalkene through hydrogen bonding, while the basic quinuclidine (B89598) nitrogen forms an ion pair with the dithiane nucleophile, directing the attack to one face of the nitroalkene. rsc.org

Table 3: Enantioselective Reactions Involving Dithiane Derivatives

Dithiane Derivative Electrophile Catalyst/Method Enantiomeric Excess (ee) Reference
2-Carboxythioester-1,3-dithiane Nitrostyrenes Quinine-derived thiourea 70-92% rsc.org

These advanced methodologies underscore the enduring importance of this compound and its related derivatives in modern organic synthesis, providing reliable and stereocontrolled pathways to a wide array of complex molecular architectures.

Mechanistic Elucidation and Reactivity Profiling of 2 Cyclohexylidene 1,3 Dithiane Derivatives

Nucleophilic Reactivity of Lithiated 1,3-Dithianes

The C-2 proton of 1,3-dithianes is sufficiently acidic to be removed by strong bases like n-butyllithium (n-BuLi), generating a nucleophilic 2-lithio-1,3-dithiane. researchgate.netyoutube.comorganic-chemistry.org This carbanion, effectively a masked acyl anion, can participate in a wide array of carbon-carbon bond-forming reactions. organic-chemistry.org The stability of the dithiane ring to both acidic and basic conditions makes it a versatile protecting group and a robust synthetic handle. organic-chemistry.org

Carbon-Carbon Bond Formation via Alkylation

Lithiated 1,3-dithianes readily undergo alkylation with various electrophiles, most commonly primary alkyl iodides and bromides. uwindsor.ca This SN2 reaction provides a straightforward method for introducing alkyl chains at the C-2 position. youtube.com While alkyl chlorides are less reactive, allylic and benzylic chlorides are suitable substrates for this transformation. uwindsor.ca The process involves the deprotonation of the dithiane, followed by nucleophilic attack of the resulting carbanion on the alkyl halide. youtube.com Subsequent hydrolysis of the dithioacetal moiety, often using reagents like mercury(II) chloride, unmasks the carbonyl group, yielding an aldehyde or ketone. youtube.comorganic-chemistry.org

Table 1: Representative Alkylation Reactions of Lithiated Dithianes

Dithiane DerivativeAlkylating AgentProduct after HydrolysisReference
1,3-Dithiane (B146892)Primary Alkyl HalideAldehyde youtube.com
2-Alkyl-1,3-dithianePrimary Alkyl HalideKetone youtube.com

Additions to Epoxides and Carbonyl Compounds

The nucleophilic nature of 2-lithio-1,3-dithiane extends to reactions with epoxides and carbonyl compounds such as aldehydes and ketones. organic-chemistry.org The reaction with epoxides results in a ring-opening addition, forming a β-hydroxyalkylated dithiane. uwindsor.ca This strategy has been pivotal in the total synthesis of complex natural products like maytansine (B1676224) and pironetin. uwindsor.ca Similarly, the addition to aldehydes and ketones furnishes α-hydroxyalkyl dithianes, which are precursors to α-hydroxy ketones—valuable building blocks that are not easily accessible through traditional aldol (B89426) reactions. organic-chemistry.org

Table 2: Addition of 2-Lithio-1,3-dithiane to Epoxides and Carbonyls

ElectrophileDithiane AdductFinal Product after HydrolysisReference
Epoxideβ-Hydroxyalkyl-1,3-dithianeβ-Hydroxy ketone/aldehyde uwindsor.ca
Aldehydeα-Hydroxyalkyl-1,3-dithianeα-Hydroxy aldehyde organic-chemistry.org
Ketoneα-Hydroxyalkyl-1,3-dithianeα-Hydroxy ketone organic-chemistry.org

Conjugate Additions to Unsaturated Systems

Lithiated 1,3-dithianes can also act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. uwindsor.cacapes.gov.br This 1,4-addition pathway allows for the formation of δ-dicarbonyl compounds or their equivalents after hydrolysis. capes.gov.br The reaction has been successfully applied to various Michael acceptors, including unsaturated amides and butenolides, providing a route to complex structures like lignans. uwindsor.ca For instance, the conjugate addition of an aryl-substituted lithiated dithiane to a butenolide, followed by trapping of the resulting enolate, has been a key step in the synthesis of lignan (B3055560) lactones. uwindsor.ca

Reactions with Organometallic Species and Metal Complexes

The reactivity of lithiated 1,3-dithianes is not limited to organic electrophiles. They can also engage with organometallic reagents. A notable example is the reaction with trialkylboranes. tandfonline.comcardiff.ac.uktandfonline.com These reactions can lead to the 1,2-migration of an alkyl group from the boron atom to the carbon atom of the dithiane. cardiff.ac.uktandfonline.com For example, the reaction of a 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane results in the migration of an octyl group, displacing the chloride. cardiff.ac.uktandfonline.com Subsequent oxidation can yield a carboxylic acid. cardiff.ac.uktandfonline.com In some cases, multiple migrations can be induced, leading to the formation of ketones or even tertiary alcohols, although yields can be low due to competing side reactions. cardiff.ac.uktandfonline.com

Rearrangement Pathways Involving 1,3-Dithianes

Beyond their role as nucleophiles, 1,3-dithiane derivatives can also undergo fascinating rearrangement reactions, further expanding their synthetic utility.

Wittig-Type Rearrangements

The uwindsor.catandfonline.com-Wittig rearrangement is a base-promoted transformation of ethers that yields secondary or tertiary alcohols. organic-chemistry.org This rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org While less common than the tandfonline.comcardiff.ac.uk-Wittig rearrangement, it has been observed in systems containing dithianes. The regioselectivity and efficiency of the reaction are influenced by substituents that can stabilize the intermediate radical and anionic species. organic-chemistry.org For substrates that can undergo both, the uwindsor.catandfonline.com-rearrangement is often a side product, and lower temperatures typically favor the tandfonline.comcardiff.ac.uk-pathway. organic-chemistry.org A modification known as the Wittig-Still rearrangement, which utilizes α-alkoxystannanes to generate the organolithium intermediate via transmetallation, offers better control over the regioselectivity. organic-chemistry.org

Cycloelimination Processes

While direct cycloelimination involving the dithiane ring of 2-cyclohexylidene-1,3-dithiane itself is not a commonly reported primary reaction pathway, the principles of cycloelimination are relevant to the broader class of dithiane derivatives. These reactions typically involve the concerted or stepwise departure of a small molecule to form a double bond. In the context of dithiane chemistry, related elimination pathways can be envisaged, particularly after modification of the dithiane ring or the cyclohexyl moiety. For instance, the formation of a sulfoxide (B87167) from the dithiane, followed by thermal treatment, can lead to the elimination of a sulfenic acid, a process analogous to a cycloelimination, to generate an unsaturated system.

Mechanisms of Dithiane Cleavage and Carbonyl Regeneration

The regeneration of the carbonyl group from its 1,3-dithiane protected form is a critical step in many synthetic sequences. This deprotection can be achieved through various mechanisms, broadly categorized as oxidative/hydrolytic and photochemical methods.

Oxidative and Hydrolytic Deprotection Strategies

A plethora of reagents have been developed for the oxidative and hydrolytic cleavage of 1,3-dithianes. These methods often involve the initial oxidation of one or both sulfur atoms, which renders the C2 carbon more electrophilic and susceptible to hydrolysis.

Common oxidative deprotection reagents include those containing halogens, such as N-halosuccinimides (e.g., N-bromosuccinimide and N-chlorosuccinimide), which facilitate the oxidative hydrolysis of 1,3-dithiane derivatives to their corresponding carbonyl compounds. acs.org Other effective oxidants include bis(trifluoroacetoxy)iodobenzene, which is particularly useful for the deprotection of dithiane-containing alkaloids, organic-chemistry.org and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which efficiently converts 1,3-dithianes to the parent carbonyl compounds in good yields. rsc.org The use of o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water provides an efficient and environmentally friendly method for the hydrolysis of thioacetals under neutral conditions. organic-chemistry.org

Hydrolytic methods often require the assistance of a Lewis acid or a metal salt to activate the dithiane ring. For instance, mercury(II) salts like HgCl2 in the presence of HgO have a high affinity for sulfur and can facilitate the hydrolysis of dithianes. stackexchange.com The mechanism involves the formation of a Lewis acid-base adduct, which undergoes ring opening and subsequent attack by water to regenerate the carbonyl compound. stackexchange.com More recently, milder and less toxic methods have been developed, such as the use of polyphosphoric acid and acetic acid, which provide a simple and convenient deprotection protocol. asianpubs.org A simple and efficient method for the deprotection of 1,3-dithianes and 1,3-dithiolanes uses 30% aqueous hydrogen peroxide activated by an iodine catalyst in an aqueous micellar system. organic-chemistry.org

The table below summarizes various reagents and conditions used for the oxidative and hydrolytic deprotection of 1,3-dithianes.

Reagent/SystemConditionsSubstrate ScopeRef.
N-HalosuccinimidesVariousBroad acs.org
Bis(trifluoroacetoxy)iodobenzeneNon-chromatographic purificationDithiane-containing alkaloids organic-chemistry.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)MeCN–H₂O (9:1)Aromatic and aliphatic dithianes rsc.org
o-Iodoxybenzoic acid (IBX)/β-cyclodextrinWater, room temperatureGeneral thioacetals/thioketals organic-chemistry.org
Polyphosphoric acid (PPA)/Acetic acid25-45 °CGeneral thioacetals/thioketals asianpubs.org
30% H₂O₂/Iodine/SDSWaterBroad, tolerates sensitive groups organic-chemistry.org
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]Solvent-free, room temperatureAromatic, aliphatic, α,β-unsaturated arkat-usa.org
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide [TBBDA]Solvent-free, room temperatureAromatic, aliphatic, α,β-unsaturated arkat-usa.org

Photochemical Deprotection Mechanisms

Photochemical deprotection offers a mild and often highly selective alternative for the cleavage of 1,3-dithianes. These methods typically proceed via single electron transfer (SET) mechanisms, generating radical intermediates that subsequently fragment to release the carbonyl compound.

The key step in the photochemical deprotection of 1,3-dithianes is the single electron transfer from the dithiane moiety to an electronically excited photosensitizer. researchgate.net This process generates a dithiane radical cation. The low oxidation potential of cyclic thioethers makes them amenable to single-electron-transfer oxidation. researchgate.net Upon formation, the dithiane radical cation can undergo C-S bond cleavage, leading to the formation of a distonic radical cation species. nih.govacs.org This fragmentation is often a favorable unimolecular pathway. nih.govacs.org The efficiency of this process can be influenced by the substituents on the dithiane ring, with both electron-releasing and electron-withdrawing groups on an aryl substituent showing similar C-S bond cleavage behavior. nih.govacs.org

The irradiation of dithiane-aldehyde/ketone adducts in the presence of a sensitizer (B1316253) like benzophenone (B1666685) leads to C-C bond cleavage, regenerating the carbonyl compounds. acs.org The mechanism involves a photochemically induced single electron transfer from the dithiane to the excited sensitizer, followed by mesolytic C-C cleavage in the resulting cation-radical, assisted by the anion-radical of the sensitizer. acs.org

Oxygen plays a crucial role in the photochemical deprotection of 1,3-dithianes. In many cases, the reaction does not proceed efficiently under a nitrogen atmosphere, highlighting the requirement of oxygen for good conversion yields. nih.govacs.org The involvement of oxygen is further supported by the inhibition of the photodeprotection process in the presence of p-benzoquinone, a known superoxide (B77818) scavenger. nih.govacs.org

Experimental evidence strongly suggests that the superoxide anion (O₂⁻) drives the deprotection reaction. nih.govacs.org The dithiane radical cation formed after the initial electron transfer can be attacked by molecular oxygen or the superoxide radical anion to form persulfides. researchgate.net The absence of a labeled carbonyl product when the reaction is performed in the presence of H₂¹⁸O indicates that the oxygen atom in the regenerated carbonyl does not come from water, further implicating the superoxide anion in the fragmentation process. nih.govacs.org Density functional theory (DFT) computational studies support the experimental findings, indicating a favorable reaction pathway involving the superoxide radical anion over reactions with water or molecular oxygen. nih.govacs.org

The table below outlines key observations and their implications for the photochemical deprotection mechanism.

ObservationImplicationRef.
Reaction inhibited under nitrogen atmosphereOxygen is required for the reaction. nih.govacs.org
Inhibition by p-benzoquinoneSuggests the involvement of superoxide anion. nih.govacs.org
No ¹⁸O incorporation from H₂¹⁸OThe oxygen atom in the product does not come from the solvent. nih.govacs.org
Formation of dithiane radical cationKey intermediate formed via single electron transfer. researchgate.netnih.govacs.org
C-S bond cleavage in radical cationLeads to a distonic radical cation species. nih.govacs.org

Advanced Synthetic Applications of 2 Cyclohexylidene 1,3 Dithiane in Complex Molecule Construction

Strategic Utility in Total Synthesis of Natural Products

The unique reactivity of the 2-cyclohexylidene-1,3-dithiane anion makes it an invaluable tool in the total synthesis of natural products, where the controlled and stereoselective formation of carbon-carbon bonds is paramount. Its ability to act as a nucleophilic cyclohexanone (B45756) equivalent allows for the introduction of complex fragments at the α-position, a common challenge in the synthesis of polyketides, macrocycles, and other structurally complex natural products. uwindsor.caresearchgate.net

The construction of polyol chains, which are characteristic features of many polyketide natural products, can be effectively achieved using dithiane-based methodologies. The lithiated anion of this compound can undergo nucleophilic attack on electrophiles such as epoxides, a cornerstone reaction for building polyol segments.

For instance, the reaction of the anion with a simple epoxide like propylene (B89431) oxide results in the ring-opening of the epoxide and the formation of a new carbon-carbon bond at the α-position of the cyclohexylidene moiety. This introduces a β-hydroxyalkyl chain. Subsequent hydrolysis of the dithiane reveals the cyclohexanone carbonyl, yielding an α-substituted β-hydroxy ketone. This product can then be subjected to further transformations, such as stereoselective reduction of the ketone, to continue the iterative construction of a 1,3-polyol chain. This strategy has been applied in the synthesis of complex molecules like the C(10)–C(19) moiety of FK-506, where a dithiane anion was added to a chiral aldehyde. uwindsor.ca

This process can also be viewed as a form of one-carbon homologation of the electrophile's carbon backbone, where the dithiane anion acts as a nucleophilic partner to extend the chain while introducing latent carbonyl functionality.

Table 1: Representative Reaction for Polyol Synthesis Precursor

Reactant A (Anion)Reactant B (Electrophile)Product (Before Hydrolysis)Key Transformation
Lithiated this compoundPropylene Oxide2-((2-hydroxypropyl)cyclohexylidene)-1,3-dithianeEpoxide Ring-Opening
Lithiated this compoundChiral Aldehyde (e.g., from D-glucose)Diastereomeric mixture of α-substituted secondary alcoholsAldehyde Addition

Macrocycles are a prominent class of natural products known for their therapeutic properties. The synthesis of these large ring systems is a significant challenge, often requiring strategies that can form a key carbon-carbon bond in an intramolecular fashion. The chemistry of this compound provides a robust method for constructing precursors for macrocyclization.

A common strategy involves the alkylation of the lithiated dithiane with a long-chain electrophile that contains a second reactive site at its terminus. For example, reaction with an iodo-ester, such as methyl 6-iodohexanoate, would attach a long carbon chain containing a terminal ester group to the cyclohexanone α-position. After this crucial C-C bond formation, the synthetic sequence involves two key steps:

Hydrolysis of the dithiane: The dithiane is converted back to the cyclohexanone carbonyl group using reagents like mercuric oxide, revealing a keto-ester. uwindsor.ca

Macrocyclization: The revealed keto-ester can then be induced to cyclize, for example, through an intramolecular condensation or by converting the ester to a carboxylic acid and performing a macrolactonization reaction to form a large ring. This approach was famously used in the synthesis of the macrocyclic diolide (–)-pyrenophorin. uwindsor.ca

Furthermore, intramolecular conjugate additions using dithiane anions have been employed to construct complex polycyclic systems, such as quinolizidine (B1214090) alkaloids, demonstrating the versatility of this method for building intricate ring structures. uwindsor.ca

Achieving stereocontrol is a central goal of modern synthesis. When the anion of this compound reacts with a chiral electrophile, such as a chiral aldehyde or epoxide derived from the chiral pool, new stereocenters are formed. The stereochemical outcome of such reactions is often dictated by factors like steric hindrance and the potential for chelation control, leading to a preferential formation of one diastereomer over another (diastereoselective reaction). uwindsor.ca

For example, the addition of lithiated dithianes to chiral aldehydes often proceeds with high diastereoselectivity, following established models like Cram's rule. This principle was leveraged in the total synthesis of maytansine (B1676224), where a complex dithiane fragment was added to a chiral aldehyde, yielding a 1:1 mixture of epimers that could be separated. uwindsor.ca While this specific example did not provide high selectivity, it illustrates the general approach. In other cases, high levels of stereocontrol have been achieved.

Chiral induction can also be accomplished by using a chiral auxiliary attached to the dithiane or by employing chiral ligands in conjunction with the organolithium base. Although less common for this specific substrate, enantioselective sulfoxidation of the dithiane sulfur atoms can create a chiral environment that influences the trajectory of the incoming electrophile, leading to asymmetric alkylation. researchgate.net

Table 2: Principles of Asymmetric Synthesis with Dithiane Anions

MethodPrincipleExpected Outcome
Reaction with Chiral ElectrophileThe inherent chirality of the electrophile directs the nucleophilic attack of the dithiane anion to one face.Formation of a diastereomerically enriched product.
Use of Chiral AuxiliaryA chiral group attached to the dithiane or electrophile sterically blocks one reaction pathway.Diastereoselective or enantioselective product formation after removal of the auxiliary.
Chiral Ligands/CatalystsA chiral ligand coordinates to the lithium cation, creating a chiral environment around the anion.Enantioselective addition to an achiral electrophile.

Functional Group Interconversions and Carbon Skeleton Elaboration

Beyond its role in building the initial carbon framework, this compound is central to strategies involving the elaboration of the carbon skeleton through key functional group interconversions.

The most fundamental and widely used functional group interconversion involving this compound is its hydrolysis to a ketone. The dithiane group functions as a robust protecting group for a carbonyl, stable to many reaction conditions (e.g., organometallic reagents, hydrides) under which a free ketone would react. youtube.comorgsyn.org After the desired carbon-carbon bond-forming reactions have been performed at the allylic position, the dithiane is cleaved to reveal the parent carbonyl.

This deprotection is typically achieved under oxidative or Lewis acidic conditions. A variety of reagents have been developed for this purpose, reflecting the need for methods that are compatible with sensitive functional groups elsewhere in the molecule. organic-chemistry.org

Table 3: Common Reagents for Dithiane Hydrolysis

Reagent SystemConditionsDescription
Mercuric Chloride (HgCl₂) / WaterAqueous Acetonitrile or AcetoneThe classic and highly effective method, though mercury's toxicity is a drawback. uwindsor.cayoutube.com
Bis(trifluoroacetoxy)iodobenzene (PIFA)Aqueous AcetonitrileA milder, metal-free alternative suitable for acid-sensitive substrates. uwindsor.ca
o-Iodoxybenzoic Acid (IBX)DMSO or Water/β-cyclodextrinA hypervalent iodine reagent that provides a mild and often high-yielding method for deprotection. organic-chemistry.org
N-Bromosuccinimide (NBS)Aqueous AcetoneAn oxidative cleavage method that is effective for many substrates.

The product of these reactions is always an α-substituted cyclic ketone (specifically, a cyclohexanone derivative). While the synthesis of aldehydes from 1,3-dithiane (B146892) itself is a classic transformation involving mono-alkylation followed by hydrolysis, the use of the 2-cyclohexylidene starting material is specifically designed for the synthesis of ketones. slideshare.net

The chemistry of this compound can also be a gateway to the synthesis of functionalized heterocycles. This can be achieved by introducing appropriate functional groups through the allylic anion, which can then participate in subsequent intramolecular cyclization reactions.

For example, the reaction of the lithiated dithiane with an epoxide introduces a hydroxyl group. After hydrolysis of the dithiane to the corresponding α-(hydroxyalkyl)cyclohexanone, the molecule contains both a ketone and an alcohol. Under acidic or basic conditions, the alcohol can undergo an intramolecular cyclization onto the ketone to form a five- or six-membered cyclic ether (a furan (B31954) or pyran ring) fused in a spirocyclic fashion to the cyclohexane (B81311) ring. This strategy provides a powerful route to complex oxygen-containing heterocycles. organic-chemistry.org

Similarly, if the anion is reacted with an electrophile containing a nitrogen atom, such as an aziridine (B145994) or a protected amino-aldehyde, the resulting product can be used as a precursor for nitrogen-containing heterocycles. For example, an introduced amino group could form an enamine or imine with the ketone, which could then be part of a more complex heterocyclic framework.

Stereoselective Synthesis of Advanced Intermediates

The 1,3-dithiane moiety is a cornerstone in modern organic synthesis, primarily for its role as an acyl anion equivalent. This reactivity allows for the construction of complex carbon skeletons through the formation of new carbon-carbon bonds at a position that would normally possess electrophilic character (a concept known as umpolung or dipole inversion). researchgate.netyoutube.com The lithiated derivatives of 1,3-dithianes, in particular, undergo addition reactions to various electrophiles, such as carbonyl compounds, with a high degree of stereocontrol, which is crucial in the synthesis of intricate natural products. uwindsor.ca

The addition of 2-lithio-1,3-dithianes to the unprotected carbonyl groups of molecules that already contain stereocenters can be highly diastereoselective. uwindsor.ca This principle is fundamental in chain extension reactions, especially in carbohydrate chemistry. For instance, the reaction of a mannofuranose derivative with 2-lithio-1,3-dithiane proceeds with high stereoselectivity to yield a D-glycero-α-D-galacto-heptose derivative, demonstrating the facial selectivity dictated by the existing chiral centers in the substrate. uwindsor.ca

This stereoselective approach has been pivotal in the total synthesis of complex polyketide natural products. In a synthesis of 9-dehydroerythronolide, a glucose-derived aldehyde was reacted with the carbanion of 1,3-dithiane to produce a mixture of diastereomeric alcohols with a 4.6:1 ratio, favoring the adduct predicted by Cram's rule. uwindsor.ca Similarly, a key fragment of the potent immunosuppressant FK-506 was synthesized using a strategy that involved the reaction of an aldehyde with the doubly deprotonated anion of a chiral dithiane derivative, yielding the desired adduct as a mixture of diastereomers. uwindsor.ca The principles established in these syntheses are directly applicable to ketene (B1206846) dithioacetals like this compound, where the exocyclic double bond offers further opportunities for functionalization while the dithiane ring provides the platform for stereocontrolled C-C bond formation.

Development of Novel Synthetic Methodologies

Linchpin Coupling Strategies

A significant advancement in the use of dithiane derivatives is the development of multicomponent linchpin coupling protocols. nih.govsigmaaldrich.com A "linchpin" is a fragment that joins two or more components in a single operation. In this context, the 1,3-dithiane anion acts as a nucleophilic linchpin, reacting sequentially with two different electrophiles in a one-flask process to rapidly assemble highly functionalized intermediates. nih.govresearchgate.net This strategy is a powerful alternative to the more traditional, stepwise addition of electrophiles. nih.gov

The process typically involves the generation of the dithiane anion, which then reacts with a first electrophile, such as an epoxide. Instead of quenching the resulting alkoxide, a second electrophile is added to the flask, which is then attacked by the alkoxide to form the final, coupled product. This method has been successfully applied using a variety of electrophiles, including terminal epoxides and epichlorohydrin. nih.govcapes.gov.br The use of vinyl epoxides as electrophiles introduces additional complexity and control. nih.govsigmaaldrich.com Research has shown that the steric bulk of the dithiane anion dictates the regioselectivity of the reaction with vinyl epoxides. nih.govsigmaaldrich.com Sterically smaller dithiane anions favor SN2 attack, while more hindered anions, such as those derived from this compound, would be expected to favor SN2' addition. nih.gov

This linchpin approach has been exploited in the stereocontrolled synthesis of the natural product (-)-indolizidine 223AB. nih.gov The synthesis utilized a three-component linchpin coupling where an N-Ts aziridine served as the second electrophile, showcasing the versatility of this methodology in constructing complex alkaloid frameworks. nih.gov The integration of these multicomponent tactics can lead to the union of four or even five separate components in a highly controlled manner. nih.gov

Table 1: Examples of Dithiane Linchpin Coupling Reactions This table is representative of the linchpin strategy discussed and may involve various dithiane derivatives.

Dithiane Anion First Electrophile Second Electrophile Product Type Ref
Lithio-1,3-dithiane Terminal Epoxide Alkyl Halide Substituted diol derivative nih.gov
Lithio-1,3-dithiane Epichlorohydrin - Four-component adduct nih.gov
Lithio-1,3-dithiane Vinyl Epoxide - SN2 or SN2' adduct nih.gov
Silyl Dithiane N-Ts Aziridine - Precursor to (-)-indolizidine 223AB nih.gov

Organocatalytic Applications

Beyond its use as a stoichiometric reagent, the 1,3-dithiane framework has been integrated into novel organocatalytic methodologies. rsc.orgresearchgate.net An efficient and highly stereoselective conjugate addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes has been developed, representing a formal catalytic stereoselective addition of a glyoxylate (B1226380) anion synthon. rsc.orgresearchgate.net This transformation is significant as it provides access to chiral γ-nitro-α-keto esters, which are valuable building blocks for other highly functionalized molecules. rsc.org

The reaction is catalyzed by a cinchona-derived bifunctional catalyst, which activates both the dithiane nucleophile and the nitroalkene electrophile to facilitate the reaction under mild conditions. rsc.org Initial studies showed that while simple 1,3-dithiane-2-carboxylate esters were unreactive, the use of a more activated 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane gave the desired conjugate addition product in good yield and high enantioselectivity. rsc.org The reaction tolerates a range of substituents on the nitrostyrene, including both electron-donating and electron-withdrawing groups, consistently affording products with high enantiomeric excess. rsc.org The utility of the resulting products was demonstrated by the conversion of one such adduct into the GABAB receptor agonist baclofen (B1667701) through reduction of the nitro group and removal of the dithiane ring. rsc.orgresearchgate.net

Table 2: Organocatalytic Stereoselective Addition of 2-(2,2,2-trifluoroethylthio)carbonyl-1,3-dithiane to Substituted Nitroalkenes Data sourced from Massolo, E. et al. (2015). rsc.org

Nitroalkene Substituent (Ar) Yield (%) Enantiomeric Excess (ee, %)
Phenyl 71 87
4-Bromophenyl 95 88
4-Chlorophenyl 85 92
4-Nitrophenyl 91 90
4-Methoxyphenyl 80 80
2-Chlorophenyl 90 70

Spectroscopic and Computational Investigations of 2 Cyclohexylidene 1,3 Dithiane Systems

Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Cyclohexylidene-1,3-dithiane. Both ¹H and ¹³C NMR spectra offer distinct insights into the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments: the methylene (B1212753) protons of the 1,3-dithiane (B146892) ring and the allylic and non-allylic protons of the cyclohexylidene moiety.

Dithiane Ring Protons: The protons on the C4 and C6 positions of the dithiane ring (adjacent to the sulfur atoms) are expected to appear as a triplet around δ 2.8-3.1 ppm. The single methylene group at the C5 position, being further from the electron-withdrawing sulfur atoms, should produce a quintet at a more upfield position, typically around δ 1.9-2.2 ppm. redalyc.org

Cyclohexylidene Ring Protons: The four protons on the carbons adjacent to the exocyclic double bond (allylic protons) are predicted to resonate in the region of δ 2.1-2.4 ppm. The remaining six protons of the cyclohexylidene ring would appear further upfield, likely as a broad multiplet around δ 1.5-1.7 ppm, similar to the signals in cyclohexanone (B45756) itself.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of all carbon atoms in the molecule. Due to the molecule's symmetry, a total of seven distinct carbon signals are anticipated.

Exocyclic Double Bond: The two sp²-hybridized carbons of the exocyclic double bond are the most deshielded. The carbon atom of the dithiane ring (C2) is expected to have a chemical shift in the range of δ 120-130 ppm, while the attached carbon of the cyclohexylidene ring is predicted to be further downfield, around δ 135-145 ppm.

Dithiane Ring Carbons: The methylene carbons adjacent to the sulfur atoms (C4 and C6) are expected to have a chemical shift near δ 30-32 ppm. chemicalbook.com The C5 carbon, situated between them, should appear at a slightly more shielded position, around δ 25 ppm. redalyc.orgchemicalbook.com

Cyclohexylidene Ring Carbons: The sp³ carbons of the cyclohexylidene ring will show signals in the aliphatic region. The two allylic carbons are predicted to be around δ 35-38 ppm, while the remaining three carbons are expected at approximately δ 26-28 ppm. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C2 (dithiane) - 120-130
C4, C6 (dithiane) 2.8-3.1 (t) 30-32
C5 (dithiane) 1.9-2.2 (quintet) 25
C1' (cyclohexylidene) - 135-145
C2', C6' (cyclohexylidene) 2.1-2.4 (m) 35-38
C3', C5' (cyclohexylidene) 1.5-1.7 (m) 26-28
C4' (cyclohexylidene) 1.5-1.7 (m) 27-29

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups present in the molecule. For this compound, the most characteristic absorptions would be from the C=C double bond and the C-S bonds.

C=C Stretch: A medium intensity absorption band is expected in the range of 1640-1670 cm⁻¹ corresponding to the stretching vibration of the exocyclic carbon-carbon double bond. spectrabase.com

C-H Stretch: Signals for sp³ C-H stretching from both the dithiane and cyclohexylidene rings are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. researchgate.net

C-S Stretch: The C-S stretching vibrations are typically weak and appear in the fingerprint region, usually between 600-800 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule under ionization.

Molecular Ion: The molecular formula is C₁₀H₁₆S₂. The exact mass is 200.07 g/mol . The electron impact (EI) mass spectrum should show a distinct molecular ion peak (M⁺) at m/z = 200.

Fragmentation Pattern: The fragmentation is likely to proceed through several pathways. A common fragmentation for dithianes involves the loss of sulfur-containing fragments. A retro-Diels-Alder type fragmentation within the cyclohexylidene ring is also a plausible pathway, which could lead to the loss of ethene (28 Da). Cleavage of the dithiane ring could result in the loss of a propyl fragment (43 Da) or thioformaldehyde (B1214467) (CH₂S, 46 Da).

Table 2: Predicted Spectroscopic Data for this compound Predicted values are based on established spectroscopic principles and data from analogous compounds.

Spectroscopic Technique Feature Predicted Value/Observation
IR C=C Stretch 1640-1670 cm⁻¹ (medium)
IR sp³ C-H Stretch 2850-2960 cm⁻¹ (strong)
IR C-S Stretch 600-800 cm⁻¹ (weak)
MS Molecular Ion (M⁺) m/z = 200
MS Major Fragments Loss of C₃H₇, S, CH₂S, C₂H₄

Theoretical and Quantum Chemical Studies

Computational chemistry provides a powerful lens to investigate molecular properties that are difficult or impossible to measure experimentally. For this compound, these studies can illuminate its electronic structure, reactivity, and conformational preferences.

The electronic properties of this compound are dominated by the ketene (B1206846) dithioacetal group (C=C(SR)₂). The sulfur atoms, with their available lone pairs and d-orbitals, significantly influence the electronic distribution.

HOMO-LUMO Analysis: Frontier Molecular Orbital (FMO) theory calculations would be expected to show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich C=C double bond and the sulfur atoms. This indicates that the molecule is likely to act as a nucleophile in reactions with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the exocyclic double bond, representing the site for nucleophilic attack.

Resonance and Inductive Effects: The sulfur atoms exert a dual electronic effect. Inductively, they are electron-withdrawing. However, they can also donate electron density to the π-system of the double bond via p-π conjugation (resonance). This donation stabilizes the double bond and influences its reactivity. Computational studies on related systems suggest that such resonance effects play a crucial role in the stability and reactivity of ketene dithioacetals. scribd.com

Modeling reaction pathways helps in understanding and predicting the chemical behavior of this compound. Two primary types of reactivity can be computationally investigated: reactions at the exocyclic double bond and reactions involving the dithiane ring itself.

Electrophilic Addition to the Double Bond: Computational modeling of the addition of an electrophile (e.g., H⁺ or Br⁺) to the C=C bond would likely show the formation of a stabilized carbocation intermediate. The positive charge would be delocalized through the sulfur atoms. Transition state analysis could reveal the activation energy barriers for such additions, providing insight into reaction rates and regioselectivity.

Deprotonation and Alkylation: While the C2 proton of a standard 1,3-dithiane is acidic, this position in this compound is sp² hybridized and not available for deprotonation. However, reactions involving the deprotonation of the allylic positions on the cyclohexylidene ring could be modeled. Transition state calculations for the subsequent reaction of the resulting anion with an electrophile would clarify the kinetic and thermodynamic favorability of such pathways.

Dithiane Ring Conformation: Ab initio quantum-chemical calculations on the parent 1,3-dithiane have shown that the potential energy surface contains multiple minima, but the chair conformation is significantly more stable than flexible (twist-boat) forms. It is therefore highly probable that the 1,3-dithiane ring in this compound also adopts a stable chair conformation.

Investigation of Orbital Interactions and Anomeric Effects

The stereoelectronic properties of this compound, a molecule featuring a dithiane ring attached to a cyclohexyl group via an exocyclic double bond, are governed by a complex interplay of orbital interactions. These interactions, particularly the anomeric and related hyperconjugative effects, significantly influence the molecule's conformation, stability, and reactivity. Computational studies, primarily through Natural Bond Orbital (NBO) analysis, have been instrumental in elucidating these phenomena.

In the 1,3-dithiane ring system, the presence of two sulfur atoms introduces key stereoelectronic effects. The sulfur atoms, with their lone pairs of electrons, can engage in hyperconjugative interactions with adjacent antibonding orbitals. These interactions are a form of electron delocalization from a filled donor orbital to an empty acceptor orbital, which results in a net stabilization of the molecule.

A critical factor in the stereochemistry of 1,3-dithianes is the anomeric effect. figshare.com This effect generally describes the preference of an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, contrary to what would be expected based on steric hindrance alone. figshare.com This preference is often explained by a stabilizing interaction between a lone pair (n) on a heteroatom in the ring and the antibonding sigma orbital (σ*) of the C-X bond (where X is the substituent). figshare.com

In the case of the parent 1,3-dithiane, computational studies have revealed the importance of several hyperconjugative interactions. nih.govresearchgate.net Anomeric interactions involving the axial C-H bonds at C2, C4, and C6 are dominant. nih.govresearchgate.net Specifically, these are n(S) → σ(C-Hax) interactions. The distortion of the dithiane ring due to the long carbon-sulfur bonds enhances the overlap between σ(C-Heq) and σ(C-S) orbitals, leading to a significant hyperconjugative interaction. nih.govresearchgate.net

The key orbital interactions at play in the 1,3-dithiane portion of the molecule can be categorized as follows:

Anomeric Effects: These involve the donation of electron density from the sulfur lone pairs (nS) to the antibonding orbitals of adjacent bonds. In the context of the dithiane ring, these are primarily nS → σC-C and nS → σC-H interactions.

To illustrate the nature of these interactions in a typical 1,3-dithiane system, the following tables, based on computational data for the parent 1,3-dithiane, showcase the types of interactions and their corresponding stabilization energies as calculated by NBO analysis.

Table 1: Key Hyperconjugative Interactions in the 1,3-Dithiane Ring

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
n(S1)σ(C2-Hax)Dominant
n(S3)σ(C2-Hax)Dominant
n(S1)σ(C6-Hax)Significant
n(S3)σ(C4-Hax)Significant
σ(C5-Heq)σ(C4-S3)Enhanced by ring distortion
σ(C5-Heq)σ(C6-S1)Enhanced by ring distortion

Table 2: Influence of Orbital Interactions on Bond Lengths in 1,3-Dithiane Systems

InteractionEffect on Bond Length
nS → σC-HaxLengthening of the axial C-H bond
σC-Heq → σC-SLengthening of the equatorial C-H bond and the C-S bond

Note: This table illustrates the general trends observed in 1,3-dithiane systems as a consequence of hyperconjugative interactions. nih.govresearchgate.net

The exocyclic double bond in this compound introduces further complexity. The π-system of the double bond can interact with the orbitals of the dithiane ring. These interactions would primarily involve the p-orbitals of the C2 carbon and the attached cyclohexylidene carbon. The specific nature and energetic significance of these interactions would require dedicated computational analysis of the this compound molecule.

Future Research Directions and Emerging Paradigms for 2 Cyclohexylidene 1,3 Dithiane Chemistry

Expansion of Catalytic Systems and Green Chemistry Approaches

The synthesis of 1,3-dithianes, including 2-cyclohexylidene-1,3-dithiane, traditionally relies on acid catalysis. organic-chemistry.org However, emerging research priorities focus on developing more sustainable and efficient catalytic systems. Future work in this area is expected to concentrate on several promising avenues.

One major direction is the application of novel solid acid catalysts and reusable catalysts. Materials like tungstate (B81510) sulfuric acid have already demonstrated effectiveness for the synthesis of various 1,3-dithianes under solvent-free conditions, offering advantages such as high yields, short reaction times, and simple work-up procedures. tandfonline.comresearchgate.net The development of customized solid catalysts specifically optimized for the condensation of cyclohexanone (B45756) with 1,3-propanedithiol (B87085) could enhance process efficiency and catalyst recyclability.

Furthermore, green chemistry principles are increasingly guiding synthetic strategies. Research into microwave-assisted synthesis, which has been shown to produce 1,3-dithianes rapidly and without solvents, presents a significant opportunity. researchgate.net Another green approach involves the use of water as a reaction medium, potentially facilitated by surfactant-type catalysts like copper bis(dodecyl sulfate), which has proven effective for thioacetalization at room temperature. organic-chemistry.org The exploration of biodegradable catalysts and solvents, such as glycerol, which has been used for catalyst-free thioacetalization, could further minimize the environmental impact of synthesizing this compound. tandfonline.com

Catalyst/MethodPotential Advantage for this compound SynthesisSource
Tungstate Sulfuric AcidRecyclable, solvent-free conditions, high efficiency. tandfonline.comresearchgate.net
Microwave IrradiationRapid reaction times, absence of solvent. researchgate.net
IodineMild reaction conditions. organic-chemistry.org
Brønsted Acidic Ionic LiquidsWater-stable, chemoselective, mild conditions. organic-chemistry.org
Lewis Acid-Surfactant CatalystsReusable, enables reaction in water. organic-chemistry.org

Exploration of New Reactivity Modes and Mechanistic Discoveries

Beyond its role as a protective group, the 1,3-dithiane (B146892) moiety is renowned for its ability to undergo umpolung, or polarity reversal, allowing the C2 carbon to function as an acyl anion equivalent. researchgate.netyoutube.com Future research is expected to delve deeper into the reactivity of the unique exocyclic double bond in this compound and explore novel transformations. The investigation of its behavior in pericyclic reactions, such as Diels-Alder or ene reactions, could lead to the development of new stereoselective carbon-carbon bond-forming methodologies.

Mechanistic discoveries will be crucial in unlocking this new potential. Advanced techniques, including laser flash photolysis and detailed kinetic analysis, can be employed to study reaction intermediates. For instance, the photodeprotection of 1,3-dithianes has been shown to proceed through radical cation intermediates, with the mechanism being elucidated through a combination of experimental and theoretical methods. acs.orgresearchgate.net Understanding the fragmentation pathways and the role of reactive oxygen species in such processes can lead to milder and more selective methods for cleaving the dithiane ring to regenerate the parent ketone. acs.orgresearchgate.net The reaction of lithiated dithiane oxides with organoboranes has also been explored, revealing complex reaction pathways involving single or multiple alkyl migrations. cardiff.ac.uk Applying these studies to this compound oxide could reveal unique reactivity patterns.

Development of Novel Applications in Multistep Synthesis and Chemical Biology

The utility of 1,3-dithianes as intermediates in the synthesis of complex natural products is well-established, famously demonstrated by the Corey-Seebach reaction. researchgate.netuwindsor.ca Future applications of this compound will likely focus on its use as a linchpin in convergent synthetic strategies. Its structure is particularly suited for creating spirocyclic systems or for introducing a cyclohexanone moiety late in a synthetic sequence. The development of cascade reactions initiated by the deprotection of the dithiane or by a reaction involving the exocyclic double bond could provide rapid access to complex molecular architectures.

In the realm of chemical biology, this compound can serve as a precursor to labeled or modified versions of biologically active molecules containing a cyclohexanone core. For example, it could be used in the synthesis of probes to study enzyme mechanisms or protein-ligand interactions. The dithiane group's stability under many physiological conditions, coupled with the availability of mild deprotection methods, makes it an attractive functional group for bioconjugation strategies or for the controlled release of carbonyl-containing compounds in biological systems. asianpubs.org The development of photolabile or enzymatically-cleavable dithiane derivatives is a particularly promising avenue for creating new tools for chemical biology.

Advanced Computational Design and Prediction of Reactivity

Computational chemistry is set to become an indispensable tool for predicting and understanding the behavior of this compound. Density Functional Theory (DFT) calculations have already proven valuable for supporting experimental findings on dithiane reaction mechanisms, such as in photodeprotection pathways where the energetics of radical cation intermediates were calculated. acs.org

Looking forward, advanced computational methods can be used proactively to design new reactions and catalysts. For example, machine learning models trained on reactivity data could predict the outcome of reactions with various electrophiles or under different catalytic conditions. Generative AI methods, which are beginning to revolutionize protein and enzyme design, could be adapted to design novel catalysts specifically for transformations involving this compound. biorxiv.org These in silico approaches can screen vast chemical spaces for promising catalysts or reaction conditions, significantly accelerating the discovery process and reducing the need for extensive empirical experimentation. Furthermore, computational modeling can provide detailed insights into transition state geometries, helping to rationalize and predict stereochemical outcomes in reactions involving this prochiral substrate.

Q & A

Q. What are the established synthetic routes for preparing 2-Cyclohexylidene-1,3-dithiane, and what are the critical reaction parameters?

The compound is synthesized via the Carey and Court method using 2-lithio-2-trimethylsilyl-1,3-dithiane as a starting material. Cyclohexanone is reacted with this lithio-dithiane precursor under controlled conditions (e.g., inert atmosphere, low temperatures), yielding this compound in 72% yield. Key parameters include strict temperature control to prevent side reactions and the use of anhydrous solvents to maintain reagent stability .

Q. How is the structural conformation of this compound characterized experimentally?

Single-crystal X-ray diffraction is the gold standard for determining its conformation. Comparative studies with analogs (e.g., 2-phenyl-1,3-dithiane oxides) reveal that the cyclohexylidene substituent adopts a chair-like conformation, with sulfur atoms in axial positions. NMR spectroscopy (¹H and ¹³C) further confirms regiochemistry and electronic environments, with distinct shifts for equatorial vs. axial sulfur lone pairs .

Advanced Research Questions

Q. What challenges arise in functionalizing this compound via oxidation, and how can these be addressed methodologically?

Attempts to oxidize the dithiane to bis sulfoxide or bis sulfone derivatives using 1-chlorobenzotriazole (at −78°C in CH₂Cl₂) or H₂O₂/HOAc led to incomplete reactions or unidentifiable oily residues. This suggests steric hindrance from the cyclohexylidene group and/or electronic deactivation of sulfur atoms. Alternative strategies could include using stronger oxidizing agents (e.g., meta-chloroperbenzoic acid) or stepwise oxidation under kinetic control .

Q. Why does this compound exhibit resistance to nucleophilic attack by organolithium reagents?

Reactivity studies with MeLi, n-BuLi, and Gilman reagents (Li(CH₃)₂Cu) showed no reaction even after prolonged exposure (50 hr at 25°C), as confirmed by unchanged NMR and VPC profiles. This inertness is attributed to the electron-withdrawing effect of the sulfur atoms and the steric bulk of the cyclohexylidene group, which impede nucleophilic access to the dithiane ring. Computational modeling (e.g., DFT) could further elucidate electronic barriers .

Q. How can this compound serve as a model system in stereoelectronic studies of thioketal derivatives?

The compound’s rigid cyclohexylidene framework makes it ideal for probing stereoelectronic effects in thioketal chemistry. For example, its resistance to acid hydrolysis (compared to acyclic dithianes) can be studied via kinetic isotope effects or substituent-dependent Hammett plots. Such experiments clarify how hyperconjugation between sulfur lone pairs and adjacent σ* orbitals stabilizes the dithiane ring .

Q. What analytical methods are recommended for resolving contradictory data in oxidation or functionalization studies?

Contradictory results (e.g., failed vs. successful oxidations) should be cross-validated using:

  • Chromatography-mass spectrometry (GC-MS/LC-MS): To detect trace intermediates or decomposition products.
  • In situ IR spectroscopy: To monitor reactive species (e.g., sulfenic acids) during oxidation.
  • Computational simulations: To predict thermodynamic feasibility of proposed pathways. Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent polarity, temperature gradients) .

Methodological Notes

  • Synthetic Optimization: For higher yields, replace Li(CH₃)₂Cu with milder electrophiles to avoid side reactions .
  • Oxidation Workarounds: Consider photochemical or enzymatic oxidation methods if traditional approaches fail .
  • Computational Tools: Use B3LYP/6-31G** level DFT calculations to model steric and electronic effects .

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